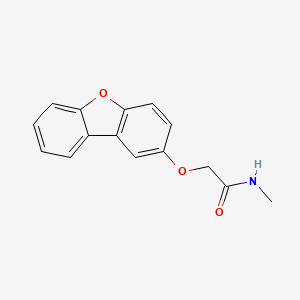![molecular formula C12H18O2S B7635933 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, also known as ESE-15, is a synthetic compound that has been studied for its potential anti-cancer properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of several enzymes, including AKT and ERK, which are involved in cell signaling and proliferation. This compound has also been found to induce the expression of several genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. This compound has also been found to reduce the expression of several proteins that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its specificity for cancer cells. This compound has been found to be selective for cancer cells, with little to no effect on normal cells. This makes it a promising candidate for further research and potential clinical use. However, one limitation of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. One area of focus is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy. Overall, this compound shows great promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol involves several steps, including the reaction of 2-bromoethanol with 4-hydroxyphenylacetic acid to form a bromoether intermediate. This intermediate is then reacted with 2-ethylthioethanol to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer.
Eigenschaften
IUPAC Name |
1-[3-(2-ethylsulfanylethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-3-15-8-7-14-12-6-4-5-11(9-12)10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURUSCBDFSOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)

![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)
